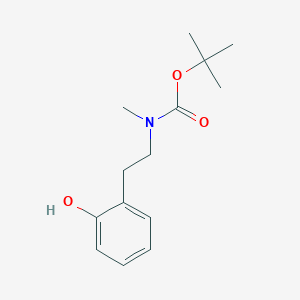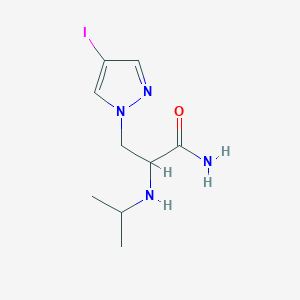![molecular formula C12H13FO4 B13551234 3-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid](/img/structure/B13551234.png)
3-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a fluorobenzoic acid core. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations . This compound is particularly useful in the synthesis of peptides and other complex organic molecules.
Vorbereitungsmethoden
One common method is the reaction of 2-fluorobenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
3-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid undergoes various chemical reactions, primarily involving the Boc protecting group and the fluorobenzoic acid core. Some common reactions include:
Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol. This reaction yields 2-fluorobenzoic acid as the major product.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution (S_NAr) can be performed using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as amide bond formation, using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Wissenschaftliche Forschungsanwendungen
3-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid largely depends on its use as a synthetic intermediate. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical transformations, such as coupling reactions to form peptides or other bioactive molecules .
Vergleich Mit ähnlichen Verbindungen
3-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid can be compared with other Boc-protected compounds and fluorinated benzoic acids:
3-[(Tert-butoxy)carbonyl]benzoic acid: Similar to the title compound but lacks the fluorine atom, making it less reactive in nucleophilic aromatic substitution reactions.
2-Fluorobenzoic acid: Lacks the Boc protecting group, making it more reactive but less versatile in multi-step synthesis.
3-[(Tert-butoxy)carbonyl]-4-fluorobenzoic acid: Similar structure but with the fluorine atom in a different position, which can affect its reactivity and the types of reactions it undergoes.
Eigenschaften
Molekularformel |
C12H13FO4 |
|---|---|
Molekulargewicht |
240.23 g/mol |
IUPAC-Name |
2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid |
InChI |
InChI=1S/C12H13FO4/c1-12(2,3)17-11(16)8-6-4-5-7(9(8)13)10(14)15/h4-6H,1-3H3,(H,14,15) |
InChI-Schlüssel |
YZLBHQPJXKESNG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=CC=CC(=C1F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


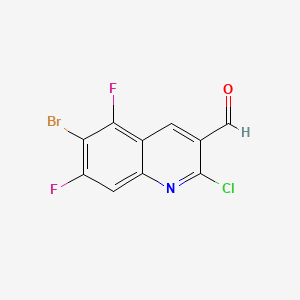
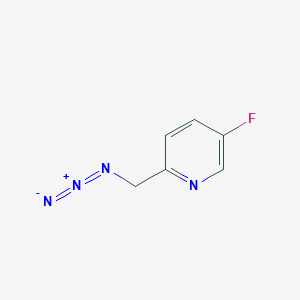
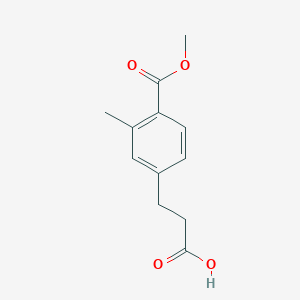
![6-(3,5-Dimethoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13551161.png)

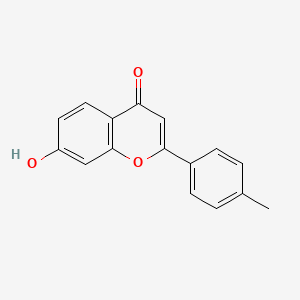
![1H,2H,3H-pyrido[1,2-c]pyrimidine-1,3-dione](/img/structure/B13551185.png)


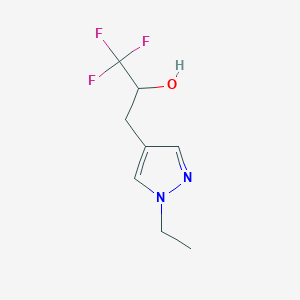
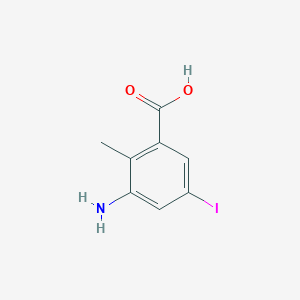
![2-(Adamantan-2-yl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid](/img/structure/B13551218.png)
